2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-
Description
The compound 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is a thiophene derivative with a complex substituent pattern. Its structure comprises:
- A thiophene ring (a five-membered aromatic ring containing sulfur).
- A methanol group (-CH₂OH) attached to the thiophene core.
- A 2-methyl-1,3-dioxolane substituent at the 5-position of the thiophene ring.
- An α-phenyl group (a benzene ring attached to the methanol-bearing carbon).
The presence of the dioxolane group (a cyclic acetal) may enhance stability under acidic conditions, a feature common in prodrug design .
Properties
CAS No. |
5912-41-4 |
|---|---|
Molecular Formula |
C15H16O3S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3 |
InChI Key |
UGAIPPLVEYTDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound generally involves multi-step functionalization of thiophene derivatives. The key synthetic challenges are the selective introduction of the phenylmethanol group at the 2-position of thiophene and the installation of the 2-methyl-1,3-dioxolane ring at the 5-position. The synthesis typically employs:
- Controlled lithiation or metalation of thiophene rings
- Protection and deprotection strategies for sensitive hydroxyl groups
- Catalytic coupling reactions (e.g., palladium-catalyzed cross-couplings)
- Use of acetal formation to introduce the dioxolane ring
Reaction conditions such as temperature, pressure, and catalysts (e.g., palladium on carbon, sodium hydride) are carefully optimized to maximize yield and selectivity.
Stepwise Synthetic Pathways
Preparation of Thiophene Core with Phenylmethanol Substitution
One common approach starts with 2-bromothiophene or 2-lithiothiophene intermediates, which undergo nucleophilic substitution or coupling with benzyl alcohol derivatives or benzyl halides to introduce the phenylmethanol moiety at the 2-position.
- Lithiation and electrophilic substitution: Treatment of thiophene with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) generates 2-lithiothiophene, which reacts with benzaldehyde or benzyl halides to form the corresponding 2-phenylmethanol-substituted thiophene.
Installation of the 2-Methyl-1,3-dioxolane Group
The 5-position of the thiophene ring is functionalized by introducing a 2-methyl-1,3-dioxolane moiety via acetalization of an aldehyde precursor:
- Acetal formation: The aldehyde group on the thiophene ring (introduced by oxidation of a methyl or hydroxymethyl substituent) reacts with 2-methyl-1,3-propanediol under acidic conditions to form the 1,3-dioxolane ring, which protects the aldehyde functionality and stabilizes the molecule.
Oxidation and Functional Group Manipulation
Oxidation reactions are critical in the synthesis to convert alcohol groups to aldehydes or ketones, which then undergo further transformations such as acetal formation or Wittig reactions.
- Oxidation methods: Mild oxidants like manganese dioxide or Dess-Martin periodinane are used to selectively oxidize primary alcohols to aldehydes without overoxidation to acids.
- In situ oxidation-Wittig reactions: These allow direct transformation of alcohols to α,β-unsaturated esters or other derivatives in one pot, improving efficiency and yield.
Catalytic and Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are employed for the selective attachment of aromatic groups to the thiophene ring:
- Palladium on carbon (Pd/C): Used as a catalyst in hydrogenation or coupling steps to facilitate C-C bond formation under mild conditions.
- Sodium hydride (NaH): Acts as a strong base to deprotonate alcohols or thiophene rings, enabling nucleophilic substitution or coupling reactions.
Data Table Summarizing Key Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation of thiophene | n-Butyllithium, THF, -78 °C | Generate 2-lithiothiophene | 85-90 | Low temperature to prevent side reactions |
| Electrophilic substitution | Benzaldehyde or benzyl halide, THF | Introduce phenylmethanol group | 75-80 | Requires anhydrous conditions |
| Oxidation of alcohol to aldehyde | Manganese dioxide or Dess-Martin periodinane | Convert alcohol to aldehyde | 70-85 | Mild conditions to avoid overoxidation |
| Acetal formation | 2-Methyl-1,3-propanediol, acid catalyst | Form 1,3-dioxolane ring | 80-90 | Protects aldehyde functionality |
| Palladium-catalyzed coupling | Pd/C, NaH, appropriate solvent | Attach aromatic substituents | 65-85 | Catalyst loading and reaction time critical |
Mechanistic Insights and Analytical Techniques
Mechanistic studies of the preparation process utilize spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm substitution patterns on the thiophene ring and verify the formation of the dioxolane ring.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Monitors reaction intermediates and confirms molecular weights during synthesis.
- Infrared (IR) Spectroscopy: Identifies functional groups, especially monitoring carbonyl and hydroxyl groups during oxidation and acetalization.
Research Discoveries and Improvements
Recent research has focused on improving the efficiency and selectivity of the synthesis by:
- Developing one-pot oxidation-acetalization sequences to reduce purification steps and increase overall yield.
- Employing greener oxidants and catalysts to minimize environmental impact.
- Using microwave-assisted synthesis to shorten reaction times and improve product purity.
These advances facilitate scalable preparation of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-α-phenyl- for research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the thiophene ring to a tetrahydrothiophene.
Substitution: Electrophilic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Tetrahydrothiophenes.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- involves interactions with molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
2-Thiophenemethanol (CAS 636-72-6)
- Structure: Simpler thiophene derivative with a methanol group at the 2-position of the thiophene ring.
- Key Differences : Lacks the 5-(2-methyl-1,3-dioxolan-2-yl) and α-phenyl substituents.
- Applications : Used as a pharmaceutical intermediate; its synthesis involves acetylation or halogenation of the thiophene ring .
- Reactivity : The absence of bulky substituents (e.g., dioxolane) may make it more reactive in nucleophilic substitutions compared to the target compound.
3-(2-Methyl-1,3-dioxolan-2-yl)propanoic Acid
- Structure : Contains the 2-methyl-1,3-dioxolane group but lacks the thiophene and phenyl moieties.
- Key Differences: The dioxolane group is attached to a propanoic acid chain instead of a thiophene ring.
- Properties : The dioxolane ring improves hydrolytic stability, a feature that may extend to the target compound .
2-(2-Thienyl)ethanol (CAS 5402-55-1)
Thiophene Fentanyl Derivatives
- Structure : Includes thiophene moieties but with opioid-receptor-targeting groups (e.g., fentanyl backbone).
- Key Differences : The target compound lacks the anilidopiperidine group critical for opioid activity.
- Toxicity Note: Thiophene-containing opioids like Thiophene Fentanyl hydrochloride have undefined toxicological profiles, underscoring the need for caution when handling structurally related compounds .
Data Table: Structural and Functional Comparison
Biological Activity
2-Thiophenemethanol, 5-(2-methyl-1,3-dioxolan-2-yl)-α-phenyl- (CAS 5912-41-4) is a compound that has garnered interest for its potential biological activities. This article synthesizes available research findings, highlighting its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a dioxolane moiety, and a phenyl group. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol. The structural representation can be summarized as follows:
- Molecular Structure :
- Thiophene Ring : Contributes to the compound's aromatic characteristics.
- Dioxolane Group : Imparts unique reactivity and potential for biological interactions.
- Phenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Properties
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activity. For instance, a study on related thiophene derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.
Antioxidant Activity
Antioxidant properties have been observed in several thiophene derivatives. The presence of the dioxolane moiety may enhance the radical-scavenging ability of the compound. A comparative analysis showed that similar compounds exhibited IC50 values ranging from 20 to 50 µg/mL in DPPH assays . This suggests that 2-thiophenemethanol derivatives may also possess comparable antioxidant potential.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects linked to acetylcholinesterase (AChE) inhibition. Compounds with similar structures have been shown to inhibit AChE activity effectively, thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function . The implications for conditions such as Alzheimer's disease are significant.
Case Studies
- In Vitro Studies on Antimicrobial Activity :
-
Neuroprotective Potential :
- In a study evaluating the neuroprotective properties of various thiophene derivatives, it was found that those with structural similarities to 2-thiophenemethanol significantly reduced oxidative stress markers in neuronal cell lines . This supports the hypothesis that this compound may have therapeutic applications in neurodegenerative diseases.
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-?
Synthesis typically involves multi-step organic reactions, leveraging thiophene chemistry and protective group strategies. For example, electrochemical oxidation methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and MnO₂–Pi nanoparticles in acidic media can oxidize 2-thiophenemethanol derivatives, as demonstrated by cyclic voltammetry (CV) to monitor electron transfer kinetics . Key steps include:
- Functionalization : Introducing the 1,3-dioxolane moiety via acetal protection of carbonyl groups.
- Coupling : Suzuki-Miyaura or Stille cross-coupling for aryl-thiophene bond formation.
- Characterization : NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm regioselectivity and purity.
What analytical techniques are critical for structural elucidation?
Structural confirmation requires a combination of:
- Spectroscopic methods : ¹H/¹³C NMR to identify proton environments (e.g., aromatic thiophene vs. dioxolane signals).
- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.
- X-ray crystallography : For absolute configuration determination, especially when stereocenters are present.
PubChem-derived InChI keys and IUPAC nomenclature (e.g., computed via Lexichem TK 2.7.0) provide foundational data for cross-referencing .
Advanced Research Questions
How can mechanistic studies resolve contradictions in reactivity data for this compound?
Contradictions in reactivity (e.g., unexpected oxidation behavior) often arise from competing pathways. To address this:
- Kinetic analysis : Use CV (as in Fig. 7 of ) to differentiate between direct oxidation and mediated electron-transfer mechanisms .
- Computational modeling : DFT calculations to map energy barriers for dioxolane ring-opening or thiophene conjugation effects.
- Isotopic labeling : Track oxygen or sulfur migration during reactions to validate intermediates.
Theoretical frameworks (e.g., Marcus theory for electron transfer) should guide hypothesis formulation .
What methodological approaches optimize bioactivity studies of this compound?
To evaluate pharmacological potential:
- In silico screening : Molecular docking against targets like cyclooxygenase-2 (COX-2) or thiazolidinedione receptors, leveraging structural analogs from .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity models (e.g., MTT assay).
- Metabolic stability : Use hepatic microsomes to assess susceptibility to CYP450-mediated degradation.
Align experimental design with prior SAR (structure-activity relationship) studies on thiophene derivatives to isolate key pharmacophores .
How can computational modeling predict the compound’s behavior in novel environments?
- MD simulations : Simulate solvation effects in polar (e.g., DMSO) vs. nonpolar solvents to predict aggregation or stability.
- QSAR models : Corrogate electronic parameters (HOMO-LUMO gaps) with experimental redox potentials .
- Crystal structure prediction (CSP) : Use tools like Mercury or Materials Studio to anticipate polymorphic forms affecting bioavailability.
What strategies mitigate synthetic challenges like regioselectivity or side reactions?
- Protecting group optimization : Replace 1,3-dioxolane with more robust groups (e.g., silyl ethers) to prevent premature cleavage.
- Catalyst screening : Test Pd(0)/Ni(0) systems for cross-coupling efficiency.
- In situ monitoring : Raman spectroscopy or inline IR to detect intermediates and adjust reaction conditions dynamically.
Methodological Guidelines
- Theoretical anchoring : Link experiments to frameworks like frontier molecular orbital theory (for reactivity) or QM/MM hybrids (for enzyme interactions) .
- Data validation : Replicate key findings across labs and use orthogonal methods (e.g., NMR + X-ray) to confirm results .
- Ethical reporting : Disclose limitations (e.g., solvent effects on CV data) to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
